

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxybenzonitrile

Cat. No.: B106112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzonitrile, a substituted aromatic nitrile, serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its chemical structure, characterized by a nitrile group and two methoxy groups positioned ortho to each other on a benzene ring, imparts unique reactivity and properties that are leveraged in the fields of medicinal chemistry, materials science, and fine chemical manufacturing. This technical guide provides a comprehensive overview of the core chemical and physical properties of **2,6-Dimethoxybenzonitrile**, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics to support its application in research and development.

Core Chemical and Physical Properties

2,6-Dimethoxybenzonitrile is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy groups influences the electron density distribution of the aromatic ring, which in turn governs its reactivity in various chemical transformations.

Table 1: Physical and Chemical Properties of **2,6-Dimethoxybenzonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ NO ₂	[1] [2]
Molecular Weight	163.17 g/mol	[1] [2]
CAS Number	16932-49-3	[1]
Melting Point	118-123 °C	[2]
Boiling Point	310 °C	[2] [3]
Appearance	White to off-white crystalline solid	
Solubility	Soluble in organic solvents such as chloroform and diethyl ether.	
InChI	InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3	[1]
InChIKey	XHAKSSLDJIEDH-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=CC=CC(=C1OC)C#N	

Spectroscopic Data

The structural elucidation and purity assessment of **2,6-Dimethoxybenzonitrile** are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak-by-peak data from a single definitive source is not readily available in the aggregated search results, typical chemical shifts for the protons and carbons in **2,6-Dimethoxybenzonitrile** can be predicted based on its structure and data for similar compounds.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2,6-Dimethoxybenzonitrile**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^1H	~ 7.4 - 7.6	Triplet	Aromatic proton at C4
~ 6.6 - 6.8	Doublet	Aromatic protons at C3 and C5	
~ 3.9	Singlet	Methoxy protons	
^{13}C	~ 162	Singlet	Aromatic carbons attached to methoxy groups (C2, C6)
~ 134	Singlet	Aromatic carbon at C4	
~ 117	Singlet	Nitrile carbon	
~ 105	Singlet	Aromatic carbons at C3 and C5	
~ 100	Singlet	Aromatic carbon attached to the nitrile group (C1)	
~ 56	Singlet	Methoxy carbons	

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dimethoxybenzonitrile** exhibits characteristic absorption bands corresponding to its functional groups.[\[1\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands for **2,6-Dimethoxybenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2230	Strong	C≡N stretching of the nitrile group
~ 2840-3000	Medium	C-H stretching of the methoxy and aromatic groups
~ 1580-1600	Medium-Strong	C=C stretching of the aromatic ring
~ 1250-1300	Strong	Asymmetric C-O-C stretching of the methoxy groups
~ 1020-1080	Strong	Symmetric C-O-C stretching of the methoxy groups

Mass Spectrometry (MS)

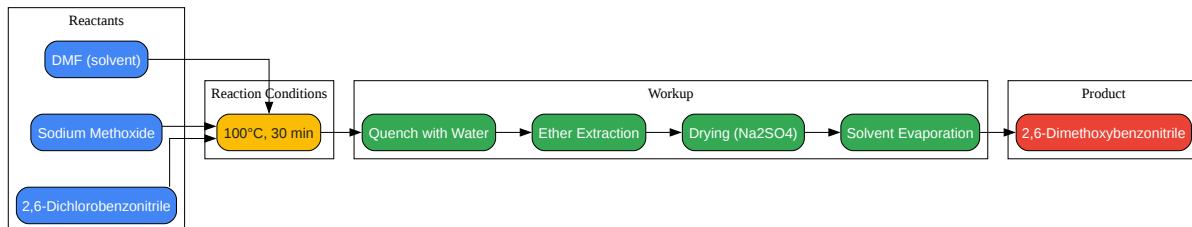
The electron ionization mass spectrum of **2,6-Dimethoxybenzonitrile** shows a prominent molecular ion peak and characteristic fragmentation patterns.[\[5\]](#)

Table 4: Key Mass Spectrometry Data for **2,6-Dimethoxybenzonitrile** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
163	~ 100	[M] ⁺ (Molecular Ion)
148	~ 80	[M - CH ₃] ⁺
120	~ 40	[M - CH ₃ - CO] ⁺
102	~ 30	[M - CH ₃ - CO - H ₂ O] ⁺
77	~ 25	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 2,6-Dimethoxybenzonitrile


A common method for the synthesis of **2,6-Dimethoxybenzonitrile** involves the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium methoxide.[6]

Materials:

- 2,6-Dichlorobenzonitrile
- Sodium methoxide (80%)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-dichlorobenzonitrile (2.00 mmol, 0.3440 g) and 80% sodium methoxide (4.00 mmol, 0.2701 g) in 5 mL of dried DMF.[6]
- Heat the reaction mixture to 100°C and stir for 30 minutes.[6]
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction solution into 5 mL of water.
- Separate the organic layer. Extract the aqueous layer three times with 5 mL of diethyl ether. [6]
- Combine the organic layers and dry with anhydrous Na_2SO_4 .[6]
- Evaporate the organic solvent under reduced pressure to obtain the crude product.
- The resulting solid can be further purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,6-Dimethoxybenzonitrile [webbook.nist.gov]
- 6. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106112#2-6-dimethoxybenzonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com